molecular formula C15H20N2O B6136034 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine

1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine

Cat. No. B6136034
M. Wt: 244.33 g/mol
InChI Key: UNDPSASGNRKGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used in scientific research to study the effects of serotonin receptors in the brain. The purpose of

Mechanism of Action

1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine acts on the 5-HT1A receptor subtype by binding to it and activating it. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and stress. The activation of this receptor subtype also leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine has been found to have anxiolytic and antidepressant effects in animal studies. It has also been found to increase the release of corticotropin-releasing factor, a hormone that is involved in the regulation of the stress response. 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine has been found to have a low affinity for other receptor subtypes, which makes it a selective agonist of the 5-HT1A receptor subtype.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine in lab experiments is that it is a selective agonist of the 5-HT1A receptor subtype, which makes it useful for studying the effects of this receptor subtype in the treatment of anxiety and depression. One limitation of using 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine in lab experiments is that it has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine. One direction is to study its effects on other receptor subtypes, such as the 5-HT2A receptor subtype, which is involved in the regulation of mood and cognition. Another direction is to study its effects in human subjects, to determine its potential as a treatment for anxiety and depression. Additionally, further research could be done to develop more potent and selective agonists of the 5-HT1A receptor subtype.

Synthesis Methods

The synthesis of 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine involves the reaction of 4-methylphenol with 1-chloro-2-butyne in the presence of sodium hydride to form 4-(4-methylphenoxy)-2-butyn-1-ol. This intermediate compound is then reacted with piperazine in the presence of a catalyst to form 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine.

Scientific Research Applications

1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine has been used in scientific research to study the effects of serotonin receptors in the brain. It has been found to be a selective agonist of the 5-HT1A receptor subtype. This receptor subtype is involved in the regulation of mood, anxiety, and stress. 1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine has been used to study the role of this receptor subtype in the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-(4-methylphenoxy)but-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-14-4-6-15(7-5-14)18-13-3-2-10-17-11-8-16-9-12-17/h4-7,16H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDPSASGNRKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC#CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine

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